Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate is an organic compound that features both a chlorosulfonyl group and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate typically involves the introduction of the trifluoromethyl group and the chlorosulfonyl group onto a benzoate ester backbone. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorosulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other reduced products.
Oxidation Reactions: The trifluoromethyl group can participate in oxidation reactions, potentially leading to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while reduction reactions may produce sulfonic acids or other reduced forms of the compound.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research fields.
Biology: The compound can be used to modify biological molecules, potentially leading to new insights into biochemical pathways and mechanisms.
Medicine: Its derivatives may have potential as pharmaceutical agents, particularly in the development of drugs with improved metabolic stability and pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate involves its ability to interact with various molecular targets through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the chlorosulfonyl group but retains the trifluoromethyl group, making it less reactive but still valuable in fluorinated compound synthesis.
Methyl 4-(chlorosulfonyl)benzoate: Lacks the trifluoromethyl group, making it less lipophilic but still reactive due to the chlorosulfonyl group.
Uniqueness
Methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate is unique due to the presence of both the chlorosulfonyl and trifluoromethyl groups, which confer distinct reactivity and stability properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O4S/c1-17-8(14)6-3-2-5(18(10,15)16)4-7(6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVLHTVCOMVKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163102 | |
Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-24-0 | |
Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(chlorosulfonyl)-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chlorosulfonyl)-2-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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